REACTION_CXSMILES
|
C(SCCNC(=O)CCNC(=O)[C@H](O)C(C)(C)COP(O)(=O)OP(O)(=O)O[CH2:21][C@H:22]1O[C@@H:25]([N:27]2[C:36]3N=CN=[C:31](N)[C:30]=3N=C2)[C@H:24](O)[C@@H:23]1OP(O)(O)=O)(=O)C.Cl.NCC[C:56]1[C:64]2[C:59](=CC=CC=2)[NH:58][CH:57]=1.CCNC(CCNC([C@H](O)C(COP(OP(OC[C@H]1O[C@@H](N2C3N=CN=C(N)C=3N=C2)[C@H](O)[C@@H]1OP(O)(O)=O)(O)=O)(O)=O)(C)C)=O)=[O:69].C1C(SSC2C=CC([N+]([O-])=O)=C(C(O)=O)C=2)=CC(C(O)=O)=C([N+]([O-])=O)C=1.P([O-])([O-])([O-])=O.[Na+].[Na+].[Na+].SC[C@H]([C@@H](CS)O)O.C(N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O.C1C=CC2NC=C(CCO)C=2C=1.C[14C](SCCNC(CCNC([C@H](O)C(COP(OP(OC[C@H]1O[C@@H](N2C3N=CN=C(N)C=3N=C2)[C@H](O)[C@@H]1OP(O)(O)=O)(O)=O)(O)=O)(C)C)=O)=O)=O.C(OC(=O)C)(=O)C>C(N(CC)CC)C>[C:59]([NH:58][CH2:57][CH2:56][C:24]1[C:23]2[C:36](=[CH:30][CH:31]=[CH:21][CH:22]=2)[NH:27][CH:25]=1)(=[O:69])[CH3:64] |f:1.2,5.6.7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)SCCNC(CCNC([C@@H](C(COP(OP(OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC=2C(N)=NC=NC12)O)OP(=O)(O)O)(=O)O)(=O)O)(C)C)O)=O)=O
|
Name
|
[14C]acetyl-CoA
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[14C](=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=CN=C3N)O)OP(=O)(O)O)O
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
Cl.NCCC1=CNC2=CC=CC=C12
|
Name
|
|
Quantity
|
260 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
1.75 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.NCCC1=CNC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=CN=C3N)O)OP(=O)(O)O)O
|
Name
|
glutathione agarose
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=C(C=C1SSC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O)C(=O)O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Name
|
dithiothreitol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
SC[C@@H](O)[C@H](O)CS
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)C(=CN2)CCO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After vigorous stirring at room temperature for 50 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
N-acetyltryptamine was synthesized
|
Type
|
CUSTOM
|
Details
|
the mixture was partitioned between ethyl acetate (80 ml) and water (70 ml)
|
Type
|
WASH
|
Details
|
The organic phase was washed with saturated aqueous NaHCO3 (50 ml), 0.1 M HCl (50 ml), Na2SO4 (anhydride)
|
Type
|
CONCENTRATION
|
Details
|
the resultant was concentrated in vacuo
|
Reaction Time |
50 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NCCC1=CNC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |